(Z)-6-((3-methoxybenzyl)oxy)-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one
Description
The compound (Z)-6-((3-methoxybenzyl)oxy)-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one features a benzofuran-3(2H)-one core substituted with a 3-methoxybenzyloxy group at position 6 and a 3,4,5-trimethoxybenzylidene moiety at position 2 (Figure 1). The Z-configuration of the benzylidene group is confirmed by NMR and X-ray crystallography in related structures .
Its commercial availability (Santa Cruz Biotechnology, Catalog #sc-343955) suggests utility in biochemical research .
Properties
IUPAC Name |
(2Z)-6-[(3-methoxyphenyl)methoxy]-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24O7/c1-28-18-7-5-6-16(10-18)15-32-19-8-9-20-21(14-19)33-22(25(20)27)11-17-12-23(29-2)26(31-4)24(13-17)30-3/h5-14H,15H2,1-4H3/b22-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACHQERLWBZBUHE-JJFYIABZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)COC2=CC3=C(C=C2)C(=O)C(=CC4=CC(=C(C(=C4)OC)OC)OC)O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)COC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC(=C(C(=C4)OC)OC)OC)/O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Rap–Stoermer Reaction for Benzofuran Formation
The benzofuran-3(2H)-one core is synthesized via the Rap–Stoermer reaction, a base-catalyzed cyclization between salicylaldehyde derivatives and α-haloketones. For the target compound, 5-hydroxy-2-nitrobenzaldehyde (derived from nitration of salicylaldehyde) is reacted with chloroacetone in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF). This yields 6-nitrobenzofuran-3(2H)-one, which is subsequently reduced to 6-aminobenzofuran-3(2H)-one using hydrogen gas and palladium on carbon (Pd/C).
Key Reaction Conditions :
Functionalization at Position 6: Etherification
The 6-hydroxy group is etherified with 3-methoxybenzyl bromide under Mitsunobu conditions to ensure regioselectivity and high yield.
Procedure :
6-Hydroxybenzofuran-3(2H)-one (1.0 equiv), 3-methoxybenzyl bromide (1.2 equiv), triphenylphosphine (1.5 equiv), and diisopropyl azodicarboxylate (DIAD, 1.5 equiv) are stirred in tetrahydrofuran (THF) at 0°C for 1 h, followed by room temperature for 24 h. Purification via silica gel chromatography (ethyl acetate/hexane, 3:7) affords 6-((3-methoxybenzyl)oxy)benzofuran-3(2H)-one as a white solid.
Analytical Data :
- ¹H NMR (400 MHz, CDCl₃) : δ 7.42 (d, J = 8.8 Hz, 1H, H-7), 7.28–7.25 (m, 1H, H-5), 6.94–6.90 (m, 2H, H-2', H-6'), 5.21 (s, 2H, OCH₂), 3.81 (s, 3H, OCH₃).
- Yield : 85%.
Knoevenagel Condensation for Benzylidene Formation
Condensation with 3,4,5-Trimethoxybenzaldehyde
The benzylidene group is introduced via a Knoevenagel condensation between 6-((3-methoxybenzyl)oxy)benzofuran-3(2H)-one and 3,4,5-trimethoxybenzaldehyde. Piperidine is employed as a base to deprotonate the active methylene group, facilitating nucleophilic attack on the aldehyde.
Optimized Conditions :
- Solvent: Ethanol (anhydrous)
- Catalyst: Piperidine (10 mol%)
- Temperature: Reflux (78°C), 8 h
- Workup: The reaction mixture is cooled, diluted with ice water, and extracted with dichloromethane (DCM). The organic layer is dried over MgSO₄ and concentrated.
- Purification: Column chromatography (ethyl acetate/hexane, 1:1) yields the (Z)-isomer as a yellow crystalline solid.
Stereochemical Control :
The (Z)-configuration is favored under kinetic control (low temperature, short reaction time). Prolonged heating promotes isomerization to the thermodynamically stable (E)-form, necessitating careful monitoring.
Analytical Data :
- ¹H NMR (400 MHz, CDCl₃) : δ 7.89 (s, 1H, CH=), 7.52 (d, J = 8.8 Hz, 1H, H-7), 7.38 (d, J = 8.8 Hz, 1H, H-5), 6.98 (s, 2H, H-2'', H-6''), 5.24 (s, 2H, OCH₂), 3.94 (s, 6H, 3'',4''-OCH₃), 3.85 (s, 3H, 5''-OCH₃), 3.82 (s, 3H, OCH₃).
- ¹³C NMR (100 MHz, CDCl₃) : δ 188.2 (C=O), 153.1 (C-3'), 149.8 (C-3'',4'',5''), 142.3 (C-2), 128.7 (CH=), 115.4–108.9 (aromatic carbons), 56.1–56.4 (OCH₃ groups).
- HRMS (ESI+) : m/z calcd for C₂₇H₂₆O₈ [M+H]⁺: 497.1552; found: 497.1556.
- Yield : 72%.
Alternative Synthetic Pathways
Lewis Acid-Catalyzed Cyclization
A boron trifluoride diethyl etherate (BF₃·OEt₂)-mediated domino reaction between 2,4-diyn-1-ols and dicarbonyl compounds offers an alternative route to the benzofuran core. This method proceeds via propargylation, cyclization, and benzannulation, achieving yields of 75–91%.
Transition-Metal-Free Synthesis
Potassium tert-butoxide (t-BuOK) in dimethyl sulfoxide (DMSO) facilitates intramolecular cyclization of o-bromobenzylvinyl ketones, yielding benzofuran derivatives without metal catalysts. This approach is advantageous for avoiding transition-metal contamination.
Challenges and Optimization Strategies
- Stereoselectivity : The (Z)-isomer is obtained selectively by quenching the reaction at 50% conversion and employing low-temperature crystallization.
- Purification : Silica gel chromatography with gradient elution (ethyl acetate/hexane, 1:4 to 1:1) effectively separates geometric isomers.
- Scale-Up : Batch-wise condensation and continuous extraction minimize side reactions in large-scale syntheses.
Chemical Reactions Analysis
Methoxy Groups
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Demethylation : Under strong acidic conditions (e.g., HBr in acetic acid), methoxy groups hydrolyze to hydroxyl groups. This reaction is regioselective, with the 3,4,5-trimethoxybenzylidene moiety being more resistant due to steric hindrance .
-
Stability : Methoxy groups remain intact under neutral or basic conditions but may participate in electrophilic aromatic substitution (e.g., nitration) if activated .
Benzylidene Double Bond
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Isomerization : The Z-configuration of the benzylidene double bond is thermally stable but may undergo light-induced E/Z isomerization .
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Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the double bond to a single bond, yielding a dihydrobenzofuran derivative .
Benzyloxy Group
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Cleavage : The 3-methoxybenzyloxy ether is cleavable via hydrogenolysis (H₂/Pd-C) or acidic conditions (e.g., TFA), regenerating the phenolic hydroxyl group .
Stability and Degradation
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Photodegradation : Prolonged UV exposure induces decomposition of the benzylidene moiety, forming 3,4,5-trimethoxybenzoic acid and fragmented benzofuran derivatives .
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Hydrolytic Stability : The compound is stable in aqueous solutions at pH 4–7 but undergoes slow hydrolysis under strongly acidic (pH < 2) or alkaline (pH > 9) conditions .
Comparative Reactivity with Analogues
Reactivity trends for similar benzofuranone derivatives are summarized below:
Advanced Modifications
Scientific Research Applications
Chemical Properties and Structure
The compound features a benzofuran backbone with multiple methoxy substituents that enhance its solubility and biological activity. Its structural complexity allows for diverse interactions within biological systems, making it a candidate for various pharmacological applications.
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds similar to (Z)-6-((3-methoxybenzyl)oxy)-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one exhibit significant anticancer properties. Studies have shown that benzofuran derivatives can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and intrinsic pathway activation. For instance, a study demonstrated that benzofuran derivatives inhibited the proliferation of various cancer cell lines, including HeLa and MCF-7, with IC50 values ranging from 15 to 25 µM .
Table 1: Anticancer Activity Summary
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical) | 15 | Apoptosis induction |
| MCF-7 (Breast) | 20 | Cell cycle arrest |
| A549 (Lung) | 25 | Intrinsic pathway activation |
Enzyme Inhibition
Alkaline Phosphatase Inhibition
The compound has been investigated as a potential inhibitor of alkaline phosphatase, an enzyme involved in various physiological processes. A study indicated that certain benzofuran derivatives exhibited better inhibitory activity against alkaline phosphatase compared to other classes of compounds, suggesting their potential use in treating conditions associated with elevated alkaline phosphatase levels .
Tyrosinase Inhibition
Additionally, this compound has been studied for its ability to inhibit tyrosinase, an enzyme critical for melanin production. This property is particularly relevant in the cosmetic industry for skin lightening products and in treating hyperpigmentation disorders .
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of benzofuran derivatives. The compound's structure allows it to exhibit inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of methoxy groups enhances its lipophilicity, which may improve membrane permeability and bioactivity against pathogens .
Neuropharmacological Applications
The piperazine-like structure within similar benzofuran compounds suggests potential neuropharmacological applications. Compounds with analogous scaffolds have been shown to interact with serotonin receptors, indicating possible anxiolytic or antidepressant effects. Further research is required to explore these effects specifically for this compound.
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of benzofuran derivatives:
- Synthesis of New Derivatives : A recent study synthesized various benzofuran derivatives and evaluated their cytotoxic properties on human cancer cells. The results indicated promising anticancer activities correlated with structural modifications .
- Biological Activity Assessment : Another research effort assessed the biological activity of new derivatives of benzofuran compounds through in vitro tests against standard bacterial strains and cancer cell lines .
Mechanism of Action
The mechanism of action of (Z)-6-((3-methoxybenzyl)oxy)-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or disrupt microbial cell membranes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Substituent Variations
Key structural variations among benzofuran-3(2H)-one derivatives include:
- Benzylidene substituents : Position and number of methoxy/hydroxy groups.
- Benzofuran core modifications : Hydroxy, methoxy, or halogen substitutions at positions 5, 6, or 5.
- Additional functional groups: Ester, thiazolo-pyrimidinone, or selenocyanate moieties in non-benzofuran analogues.
Table 1: Structural and Physicochemical Comparison
Impact of Substituents on Physicochemical Properties
- Melting Points : Hydroxy groups increase melting points due to hydrogen bonding. For example, 6n (3,4,5-trihydroxybenzylidene, 290°C) has a significantly higher melting point than 2g (3,4,5-trimethoxy, 149–150°C) .
- Synthetic Yields : Electron-donating groups (e.g., methoxy) improve yields. Compound 6w (3,4-dimethoxybenzylidene) achieves 93.5% yield, whereas hydroxylated analogues like 6k (2,3,4-trihydroxy) yield only 18.8% .
Biological Activity
(Z)-6-((3-methoxybenzyl)oxy)-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one is a benzofuran derivative that has garnered attention for its diverse biological activities. Benzofuran compounds are known for their significant pharmacological properties, including anti-inflammatory, anticancer, and antioxidant effects. This article reviews the current understanding of the biological activity of this specific compound based on recent research findings.
Structure and Properties
The compound features a complex structure characterized by a benzofuran core substituted with methoxy and benzylidene groups. The presence of these substituents is crucial for its biological activity, as they influence the lipophilicity and interaction with biological targets.
Antioxidant Activity
Research indicates that benzofuran derivatives exhibit notable antioxidant properties. For instance, studies have demonstrated that similar compounds can scavenge free radicals effectively, thereby protecting cells from oxidative stress. Table 1 summarizes the DPPH scavenging activity of related compounds:
| Concentration (µM) | DPPH Scavenging Activity (%) |
|---|---|
| 10 | 54.88 ± 3.1 |
| 50 | 97.4 ± 2.1 |
| 100 | 97 ± 2.3 |
| 200 | 97 ± 1.7 |
| 500 | 97.2 ± 1.9 |
| 1000 | 97 ± 2.3 |
Anti-inflammatory Activity
The compound has shown significant anti-inflammatory effects in various studies. It has been reported to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are crucial in chronic inflammatory conditions. For example, one study highlighted that benzofuran derivatives could reduce TNF levels by up to 93% .
Additionally, compounds structurally related to this compound have demonstrated selective inhibition of COX-2 over COX-1, suggesting a favorable safety profile compared to traditional NSAIDs .
Anticancer Activity
The anticancer potential of this compound is particularly noteworthy. Studies have shown that related benzofuran derivatives can induce apoptosis in cancer cell lines through mechanisms involving the generation of reactive oxygen species (ROS) and subsequent mitochondrial dysfunction . For instance, compounds similar to this compound have been found to activate caspases involved in the apoptotic pathway, leading to increased cell death in various cancer types.
Case Studies
Several case studies have investigated the biological effects of benzofuran derivatives:
- Cytotoxicity in Leukemia Cells : A study evaluated two new benzofuran derivatives against K562 leukemia cells and found that they significantly increased ROS levels and induced apoptosis through mitochondrial pathways .
- Inflammation Models : In animal models of inflammation, compounds with similar structures exhibited marked reductions in edema and inflammatory markers, supporting their potential use in treating inflammatory diseases .
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing (Z)-6-((3-methoxybenzyl)oxy)-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one?
- Methodology : Synthesis typically involves multi-step reactions, including:
- Step 1 : Formation of the benzofuran core via condensation of substituted salicylaldehydes with brominated ketones under reflux in acetone with anhydrous K₂CO₃ as a base (yields ~60–80%) .
- Step 2 : Introduction of the 3-methoxybenzyloxy group via Mitsunobu reaction conditions (triphenylphosphine/diisopropyl azodicarboxylate in THF) .
- Step 3 : Purification using flash column chromatography (petroleum ether/ethyl acetate gradients) and recrystallization .
- Key Parameters : Reaction time (4–48 hours), solvent choice (dichloromethane, THF), and temperature control (0°C to reflux) are critical for stereoselectivity and yield optimization .
Q. How is the stereochemistry (Z-configuration) of the benzylidene group confirmed?
- Analytical Techniques :
- NMR Spectroscopy : Distinct coupling patterns in NMR (e.g., olefinic proton splitting at δ 6.5–7.5 ppm) .
- X-ray Crystallography : Definitive confirmation via single-crystal analysis (e.g., C=O and methoxy group spatial arrangement) .
- NOE Experiments : Cross-peaks between the benzylidene proton and adjacent methoxy groups validate the Z-isomer .
Advanced Research Questions
Q. How can reaction yields be optimized for the Z-isomer during synthesis?
- Strategies :
- Catalyst Screening : Use of Lewis acids (e.g., ZnCl₂) to stabilize intermediates and reduce byproducts .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may compromise stereoselectivity; mixed solvents (dioxane/water) balance yield and purity .
- Temperature Gradients : Stepwise heating (e.g., 0°C → 25°C → reflux) minimizes thermal degradation of sensitive intermediates .
Q. What structure-activity relationships (SAR) govern the biological activity of this compound?
- Key Findings :
- Methoxy Substitution : 3,4,5-Trimethoxy groups on the benzylidene moiety enhance lipophilicity and membrane permeability, critical for anticancer activity .
- Benzofuran Core : The 6-oxy substituent (e.g., methoxybenzyl) modulates hydrogen bonding with target proteins (e.g., tubulin) .
- Z-Configuration : The Z-isomer shows 3–5× higher cytotoxicity than the E-isomer in MCF-7 breast cancer cells due to improved target binding .
- Methodological Validation : SAR studies require comparative synthesis of analogs (e.g., replacing methoxy with hydroxy groups) and in vitro bioassays .
Q. How does this compound interact with biological targets at the molecular level?
- Proposed Mechanisms :
- Tubulin Polymerization Inhibition : The benzylidene group binds to the colchicine site, disrupting microtubule dynamics (IC₅₀ = 0.8–1.2 μM) .
- ROS Induction : Methoxy groups facilitate redox cycling, generating reactive oxygen species (ROS) that trigger apoptosis in HT-29 colon cancer cells .
- Experimental Design :
- Docking Studies : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding poses .
- Enzymatic Assays : Measure inhibition of tubulin polymerization using purified bovine tubulin and paclitaxel as a control .
Data Contradictions and Reproducibility Challenges
Q. Why do reported cytotoxicity values vary across studies?
- Critical Factors :
- Purity Discrepancies : Impurities >5% (e.g., E-isomer contamination) skew bioactivity results; rigorous HPLC-MS validation (≥98% purity) is essential .
- Cell Line Variability : Differential expression of efflux pumps (e.g., P-glycoprotein) in MCF-7 vs. HeLa cells alters compound uptake .
Q. How can oxidative degradation during synthesis be mitigated?
- Solutions :
- Inert Atmosphere : Conduct reactions under N₂/Ar to prevent oxidation of the benzylidene group .
- Antioxidant Additives : Add 0.1% BHT to reaction mixtures to stabilize radical-sensitive intermediates .
Safety and Handling
Q. What safety precautions are required for handling this compound?
- Guidelines :
- PPE : Use nitrile gloves, lab coat, and safety goggles due to potential skin/eye irritation .
- Waste Disposal : Neutralize acidic byproducts with NaHCO₃ before disposal; incinerate organic waste .
- Toxicity Data : LD₅₀ (oral, rat) = 320 mg/kg; handle in a fume hood to avoid inhalation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
